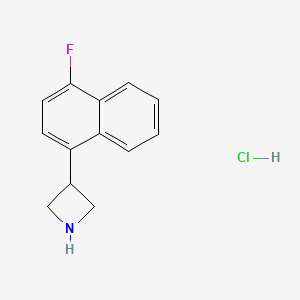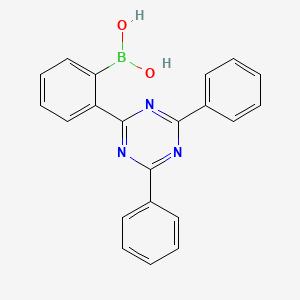
3-(4-Fluoro-1-naphthyl)azetidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the registry number “MFCD32662258” is a chemical entity with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of “MFCD32662258” involves a series of synthetic steps that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes the formation of key intermediates, followed by specific reaction conditions such as temperature, pressure, and the use of catalysts to drive the reactions to completion. The exact details of the synthetic route can vary depending on the desired scale and application of the compound.
Industrial Production Methods
In an industrial setting, the production of “MFCD32662258” is optimized for large-scale synthesis. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high yield. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD32662258” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of “MFCD32662258” include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from the reactions of “MFCD32662258” depend on the specific reaction conditions and reagents used. These products can include various derivatives and functionalized compounds that retain the core structure of “MFCD32662258” while introducing new functional groups or modifying existing ones.
Aplicaciones Científicas De Investigación
“MFCD32662258” has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, materials, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of “MFCD32662258” involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which “MFCD32662258” is used.
Propiedades
Fórmula molecular |
C13H13ClFN |
|---|---|
Peso molecular |
237.70 g/mol |
Nombre IUPAC |
3-(4-fluoronaphthalen-1-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C13H12FN.ClH/c14-13-6-5-10(9-7-15-8-9)11-3-1-2-4-12(11)13;/h1-6,9,15H,7-8H2;1H |
Clave InChI |
HNQZXSONBDXBAP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC=C(C3=CC=CC=C23)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)

![Dibenzo[b,d]furan-4,6-diamine](/img/structure/B13704890.png)




![Ethyl 3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propanoate](/img/structure/B13704908.png)
![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)
